molecular formula C6H7NS3 B2813389 5-(methylsulfanyl)thiophene-2-carbothioamide CAS No. 2172445-68-8

5-(methylsulfanyl)thiophene-2-carbothioamide

Cat. No.: B2813389
CAS No.: 2172445-68-8
M. Wt: 189.31
InChI Key: LEJLDXOGBXGYNV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-(methylsulfanyl)thiophene-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(methylsulfanyl)thiophene-2-carbothioamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfanyl and carbothioamide groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(methylsulfanyl)thiophene-2-carbothioamide is unique due to the presence of both a methylsulfanyl group and a carbothioamide group on the thiophene ring. This combination of functional groups can confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

5-methylsulfanylthiophene-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS3/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLDXOGBXGYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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